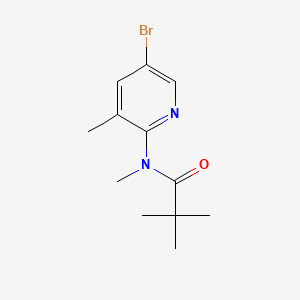

1H-Indole-6-carbonyl chloride

Vue d'ensemble

Description

1H-Indole-6-carbonyl chloride is a derivative of the indole family, which is a significant class of heterocyclic compounds. Indoles and their derivatives are known for their presence in many biologically active compounds and indole alkaloids. They serve as key intermediates in the synthesis of diverse heterocyclic derivatives due to the reactivity of their carbonyl groups, which readily participate in C–C and C–N coupling reactions and reductions .

Synthesis Analysis

The synthesis of indole derivatives can involve various methods. For instance, a visible-light-catalyzed tandem radical cyclization of N-propargylindoles with acyl chlorides has been developed to access 2-acyl-9H-pyrrolo[1,2-a]indoles. This process includes the addition of an acyl radical to a carbon-carbon triple bond, followed by intramolecular cyclization and isomerization of the carbon-carbon double bond . Another general method for acylating indoles at the 3-position involves the use of acyl chlorides in the presence of dialkylaluminum chloride, which proceeds under mild conditions and is applicable to indoles with various functional groups .

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex and requires sophisticated techniques for determination. For example, the structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was elucidated using methods such as 1H NMR, 13C NMR, IR, MS, and X-ray diffraction. The crystal structure obtained by solvent evaporation was compared with the molecular crystal structure determined by density functional theory (DFT), which is essential for understanding the chemical properties of the compound .

Chemical Reactions Analysis

Indole derivatives undergo a variety of chemical reactions due to their reactive sites. The carbonyl group in 1H-indole-3-carboxaldehyde, for example, facilitates C–C and C–N coupling reactions and reductions. These reactions are pivotal for the preparation of various biologically active compounds and heterocyclic derivatives . The acylation of indoles at the 3-position with acyl chlorides is another example of the chemical reactivity of indole derivatives, which can be achieved in high yields using dialkylaluminum chloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents such as acyl groups or chloro groups can affect the compound's reactivity, solubility, and stability. The study of frontier molecular orbitals and molecular electrostatic potential energy, as performed in the DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, provides insight into the chemical properties and reactivity of these compounds .

Applications De Recherche Scientifique

1. Catalysis and Organic Synthesis

1H-Indole derivatives, such as bis(1H-indol-3-yl)methanes, exhibit significant pharmacological and biological properties. These compounds are synthesized from reactions involving 1H-indole with carbonyl compounds (aldehydes and ketones). The use of organic catalysts in such reactions, instead of inorganic Lewis acids, offers advantages like the ability to use acid-sensitive substrates and substrates with basic functional groups. Trityl chloride, for instance, has been shown to catalyze the synthesis of bis(indol-3-yl)methanes effectively (Khalafi‐Nezhad et al., 2008).

2. Spectroscopic and Computational Studies

N-Substituted 1H-indole derivatives are synthesized for various applications, including drug docking studies. The synthesized compounds are characterized using methods like FT-IR, UV–Visible, and NMR spectroscopy. The molecular docking studies of these compounds help ascertain their binding efficiency and nature of chemical interactions with target proteins (Bellamkonda & Chamundeeswari, 2019).

3. Materials Science

1H-indole derivatives have been used in the synthesis of new environmentally friendly materials. For example, acrylic metal salt resins containing indole derivatives demonstrate self-polishing and antifouling properties, making them suitable for applications like marine coatings (Chunhua et al., 2020).

4. Pharmaceutical Research

1H-Indole-3-carboxaldehyde, a derivative of 1H-indole, is a crucial intermediate in the preparation of biologically active compounds and indole alkaloids. Its derivatives undergo various reactions and serve as building blocks for several biologically active compounds (El-Sawy et al., 2017).

5. Anion Binding and Molecular Recognition

Indole-based anion receptors with carboxamide and urea units have been found to bind halides selectively in solution. These receptors demonstrate different binding modes for various anions, leading to insights into the relative binding affinities for chloride. Such studies are crucial in understanding molecular recognition and interaction (Makuc et al., 2009).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 1h-indole-6-carbonyl chloride, have been found to bind with high affinity to multiple receptors . This broad-spectrum interaction makes indole derivatives valuable in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, resulting in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These compounds can affect pathways related to inflammation, viral replication, cancer cell proliferation, and more .

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, suggesting that they can induce a range of molecular and cellular changes .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1H-Indole-6-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of biologically active compounds. For instance, it can act as an acylating agent, modifying the structure and function of target proteins. The interactions between this compound and biomolecules are primarily covalent, leading to the formation of stable complexes that can influence biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. This compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. For instance, this compound can inhibit proteases by acylating their active site serine residues, thereby preventing substrate binding and cleavage. Additionally, it can influence gene expression by acetylating histones, leading to changes in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 1H-Indole-6-carboxylic acid. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At high doses, this compound can cause adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. For example, it can be hydrolyzed to 1H-Indole-6-carboxylic acid by esterases, which can then undergo further metabolic transformations. The presence of this compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For instance, it may be transported into the nucleus by nuclear transport proteins, where it can exert its effects on gene expression and chromatin structure .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, acetylation of this compound can facilitate its localization to the nucleus, where it can interact with histones and other nuclear proteins to modulate gene expression .

Propriétés

IUPAC Name |

1H-indole-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPUVXAGGCKFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594427 | |

| Record name | 1H-Indole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215941-02-9 | |

| Record name | 1H-Indole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.